2-[(1-acetyl-1H-benzimidazol-2-yl)thio]-N-1,3-benzothiazol-2-ylpropanamide
Descripción general
Descripción
2-[(1-acetyl-1H-benzimidazol-2-yl)thio]-N-1,3-benzothiazol-2-ylpropanamide, also known as ABT-737, is a small molecule inhibitor that targets the B-cell lymphoma 2 (Bcl-2) family of proteins. This molecule has gained significant attention in the scientific community due to its potential as a therapeutic agent for cancer treatment. In
Mecanismo De Acción
The mechanism of action of 2-[(1-acetyl-1H-benzimidazol-2-yl)thio]-N-1,3-benzothiazol-2-ylpropanamide involves its binding to the hydrophobic groove of Bcl-2, Bcl-xL, and Bcl-w, leading to the displacement of pro-apoptotic proteins such as Bax and Bak. This results in the activation of the intrinsic apoptotic pathway, leading to the induction of apoptosis in cancer cells. 2-[(1-acetyl-1H-benzimidazol-2-yl)thio]-N-1,3-benzothiazol-2-ylpropanamide has been found to be highly selective for the Bcl-2 family of proteins, making it a valuable tool for the study of apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-[(1-acetyl-1H-benzimidazol-2-yl)thio]-N-1,3-benzothiazol-2-ylpropanamide has been shown to induce apoptosis in cancer cells by disrupting the balance between pro- and anti-apoptotic proteins in the Bcl-2 family. This results in the activation of the intrinsic apoptotic pathway, leading to the induction of apoptosis in cancer cells. Additionally, 2-[(1-acetyl-1H-benzimidazol-2-yl)thio]-N-1,3-benzothiazol-2-ylpropanamide has been found to enhance the efficacy of other chemotherapeutic agents, making it a promising candidate for combination therapy. However, 2-[(1-acetyl-1H-benzimidazol-2-yl)thio]-N-1,3-benzothiazol-2-ylpropanamide has been found to have limited efficacy in some cancer cell lines, highlighting the need for further research to optimize its use in cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[(1-acetyl-1H-benzimidazol-2-yl)thio]-N-1,3-benzothiazol-2-ylpropanamide has several advantages for lab experiments, including its high selectivity for the Bcl-2 family of proteins, its ability to induce apoptosis in a variety of cancer cell lines, and its potential for combination therapy with other chemotherapeutic agents. However, 2-[(1-acetyl-1H-benzimidazol-2-yl)thio]-N-1,3-benzothiazol-2-ylpropanamide has some limitations, including its limited efficacy in some cancer cell lines and its potential for off-target effects. Additionally, 2-[(1-acetyl-1H-benzimidazol-2-yl)thio]-N-1,3-benzothiazol-2-ylpropanamide is a small molecule inhibitor, which may limit its use in vivo due to issues with bioavailability and toxicity.
Direcciones Futuras
There are several future directions for research on 2-[(1-acetyl-1H-benzimidazol-2-yl)thio]-N-1,3-benzothiazol-2-ylpropanamide, including the development of new analogs with improved efficacy and selectivity, the optimization of combination therapy with other chemotherapeutic agents, and the investigation of its potential for use in other diseases beyond cancer. Additionally, further research is needed to understand the mechanism of action of 2-[(1-acetyl-1H-benzimidazol-2-yl)thio]-N-1,3-benzothiazol-2-ylpropanamide and its potential for off-target effects. Overall, 2-[(1-acetyl-1H-benzimidazol-2-yl)thio]-N-1,3-benzothiazol-2-ylpropanamide has significant potential as a therapeutic agent for cancer treatment, and further research is needed to optimize its use in the clinic.
Aplicaciones Científicas De Investigación
2-[(1-acetyl-1H-benzimidazol-2-yl)thio]-N-1,3-benzothiazol-2-ylpropanamide has been extensively studied for its potential as a therapeutic agent for cancer treatment. It has been shown to induce apoptosis in cancer cells by binding to the hydrophobic groove of Bcl-2, Bcl-xL, and Bcl-w, leading to the release of pro-apoptotic proteins such as Bax and Bak. 2-[(1-acetyl-1H-benzimidazol-2-yl)thio]-N-1,3-benzothiazol-2-ylpropanamide has been found to be effective in inducing apoptosis in a variety of cancer cell lines, including leukemia, lymphoma, melanoma, and lung cancer. Additionally, 2-[(1-acetyl-1H-benzimidazol-2-yl)thio]-N-1,3-benzothiazol-2-ylpropanamide has been shown to enhance the efficacy of other chemotherapeutic agents, making it a promising candidate for combination therapy.
Propiedades
IUPAC Name |
2-(1-acetylbenzimidazol-2-yl)sulfanyl-N-(1,3-benzothiazol-2-yl)propanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2S2/c1-11(17(25)22-18-20-14-8-4-6-10-16(14)27-18)26-19-21-13-7-3-5-9-15(13)23(19)12(2)24/h3-11H,1-2H3,(H,20,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWUUHZIUKILQHJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NC2=CC=CC=C2S1)SC3=NC4=CC=CC=C4N3C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.